2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene is a compound belonging to the family of benzoannulated cyclobutenes. It is characterized by its unique structure, which includes a bicyclic framework with extensive fluorination. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene is typically carried out through the irradiation of octafluorostyrene. This method involves specific reaction conditions to ensure the successful formation of the desired compound. The process is detailed in various studies, highlighting the importance of precise control over the reaction environment .
Chemical Reactions Analysis
2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: The compound’s unique properties make it useful in studying biological interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions at the molecular level. The extensive fluorination of the compound influences its reactivity and stability, affecting how it interacts with other molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds, such as:
2,3,4,5,7-Pentafluorobicyclo[4.2.0]octa-1,3,5-triene: This compound has fewer fluorine atoms, which affects its chemical properties and reactivity.
1,2-Dihydrocyclobutabenzene: The parent hydrocarbon of the title compound, which has a different geometry and bond lengths due to the absence of fluorination.
The uniqueness of this compound lies in its extensive fluorination, which imparts distinct chemical properties and stability compared to its analogs .
Properties
CAS No. |
52196-63-1 |
---|---|
Molecular Formula |
C8F8 |
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2,3,4,5,7,7,8,8-octafluorobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8F8/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14 |
InChI Key |
NUIUUMOACKMRNW-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.